1,8-Diiodoperfluorooctane
Overview
Description
1,8-Diiodoperfluorooctane is a perfluoroalkane used in the synthesis of semifluorinated polymers and other perfluorinated species . It has a molecular formula of C8F16I2 .
Synthesis Analysis
The sodium salt of 2,6-dimethyl-4-tert-butyl-benzenethiol was reacted in dimethyl formamide with a series of perfluoroalkyl iodides and this compound to afford the corresponding perfluoroalkyl sulfides and 1,8-bis(arylthio)perfluorooctane in good yields .Molecular Structure Analysis
The molecular weight of this compound is 653.869 Da . The structure of this compound can be found in various databases such as ChemSpider .Chemical Reactions Analysis
The halogen bonding driven self-assembly of this compound and N,N,N′,N′ -tetramethyl- p -phenylenediamine induces the formation of a chiral and enantiopure co-crystal wherein the fluorinated chains adopt an unusual gauche arrangement .Physical and Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3, a boiling point of 222.0±8.0 °C at 760 mmHg, and a flash point of 98.5±5.6 °C . It also has a molar refractivity of 67.4±0.3 cm3 .Scientific Research Applications
1. Applications in Organic Photovoltaics
1,8-Diiodooctane (DIO) is primarily used in the field of organic photovoltaics. Its role as a high boiling point solvent additive is crucial in controlling the active layer morphology of bulk-heterojunction organic photovoltaic (OPV) films. OPV devices fabricated using DIO often demonstrate improved efficiency. However, it's important to note that light exposure may cause residual DIO to react with OPV materials, potentially leading to rapid degradation under illumination (Jacobs et al., 2018).
2. Crosslinking in OLEDs and Polymer Solar Cells
DIO has been used to crosslink amino-functionalized polyfluorene, which is significant in the production of organic light-emitting diodes (OLEDs). This crosslinking process renders the polyfluorene film insoluble in non-polar solvents, correlating to the reduction of operational voltage and increase in lifetime of OLEDs (Stolz et al., 2016). Additionally, it is effective in improving the morphology and performance of nonfullerene polymer solar cells (PSCs) by enhancing carrier transport and optimizing morphology (Chen et al., 2019).
3. Impact on Morphology of OPV Devices
The addition of DIO in the preparation of bulk-heterojunction photovoltaic devices has been shown to increase power conversion efficiency through a mechanism of transient plasticization. This process assists in the morphological evolution of the film, promoting molecular mobility and coarsening of phase domains (Zhang et al., 2017).
4. Use in Self-Assembled Monolayers for Biosensors
In the field of biosensor development, DIO has been utilized in the synthesis of amino-terminated semifluorinated long-chain alkanethiols. These compounds form mixed fluorinated self-assembled monolayers (SAMs), providing a new platform system for biosensors (Amato & Calas, 2003).
5. Halogen Bonding in Solid Phase Extraction
DIO is also significant in halogen bonding interactions, especially in the solid phase extraction of perfluorinated iodoalkane. This interaction has been leveraged for the selective extraction of compounds with strong halogen-bonding abilities, showing potential in environmental analysis and pollution monitoring (Yan et al., 2012).
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16I2/c9-1(10,3(13,14)5(17,18)7(21,22)25)2(11,12)4(15,16)6(19,20)8(23,24)26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQTCUHAMDAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335975 | |
Record name | 1,8-Diiodoperfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-70-6 | |
Record name | 1,8-Diiodoperfluorooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Diiodoperfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Diiodoperfluorooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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